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Compound of Interest

Compound Name: Ruthenium(1V) oxide

Cat. No.: B2440897

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Ruthenium(IV)
Oxide

This guide provides a comprehensive overview of the crystallographic properties of
Ruthenium(lV) oxide (RuO2z), a material of significant interest in catalysis, electronics, and
energy storage. The information is tailored for researchers, scientists, and professionals in drug
development who require a detailed understanding of this compound's solid-state structure.

Crystal Structure

Ruthenium(lV) oxide crystallizes in the rutile structure, which is a common crystal structure for
metal dioxides.[1][2][3]
e Crystal System: Tetragonal[1][4]

e Space Group: P42/mnm (No. 136)[1][4][5][6]

The structure is a three-dimensional framework composed of distorted RuOs octahedra.[4][5] In
this arrangement, each Ruthenium (Ru#*) ion is octahedrally coordinated to six Oxygen (0%7)
atoms.[1][4][7] Conversely, each oxygen atom is bonded to three ruthenium atoms in a trigonal
planar geometry.[1][7][8] The RuOs octahedra are linked by sharing both edges and corners,
forming chains along the c-axis.[4][7][9]

Lattice Parameters and Atomic Distances
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The lattice parameters and interatomic distances of RuO2 have been determined by both
experimental methods, such as X-ray and neutron diffraction, and theoretical calculations. The
values reported in the literature show slight variations, which can be attributed to different
experimental conditions or computational approaches.

A summary of the reported quantitative data is presented below.

Table 1: Lattice Parameters of Tetragonal RuO2

Parameter Value (A) Source/Method
a 4.492 Experimental[4]
o 3.115 Experimental[4]
Experimental (Conventional
a 4.48
Cell)[8]
Experimental (Conventional
c 3.11
Cell)[8]
a 4.543 Calculated (Primitive Cell)[7]
C 3.140 Calculated (Primitive Cell)[7]
Calculated (DFT Optimization)
a 4.533
[51[10]
Calculated (DFT Optimization)
c 3.11

[5110]

Table 2: Interatomic Bond Lengths and Distances
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Bond/Distance Value (A) Description

Two shorter, axial bonds in the

Ru-O ~1.94
RuOe octahedron.[4][8][9]
Four longer, equatorial bonds
Ru-O ~1.99 in the RuOe octahedron.[4][8]
[9]
Shortest distance between two
Ru-Ru 3.107 _
Ruthenium atoms.[9]
Next-nearest neighbor
Ru-Ru 3.535 distance between Ruthenium

atoms.[9]

Experimental and Computational Protocols

The determination of the crystal structure and lattice parameters of RuO2 primarily relies on
diffraction techniques and computational modeling.

Synthesis of Ruthenium(lV) Oxide

Crystalline RuO: for analysis can be prepared through several methods:

Oxidation of Ruthenium Trichloride: This is a common laboratory-scale synthesis route.[1]

o Chemical Vapor Deposition (CVD): This method is used to grow high-quality thin films of
RuO: from volatile ruthenium compounds.[1]

o Electroplating: RuOz2 films can be prepared by electroplating from a solution of ruthenium
trichloride.[1]

o Chemical Vapor Transport: This technique can yield nearly stoichiometric single crystals
using O:z as the transport agent.[1]

Structural Characterization by X-ray Diffraction (XRD)
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X-ray diffraction is the most common experimental technique for determining the
crystallographic properties of RuOz.[11][12]

Methodology:

o Sample Preparation: A powdered sample of synthesized RuOz or a thin film is prepared and
mounted in a diffractometer.

o Data Collection: The sample is irradiated with monochromatic X-rays at various angles (20).
The instrument records the intensity of the diffracted X-rays at each angle.

e Data Analysis:
o The resulting plot of intensity versus 26 is known as a diffraction pattern.

o The positions and intensities of the diffraction peaks are characteristic of the material's
crystal structure.

o The experimental pattern is compared with standard patterns from crystallographic
databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to
identify the crystalline phase (e.g., JCPDS #43-1027 for rutile RuO2).[13]

o For precise determination of lattice parameters, a refinement method (e.g., Rietveld
refinement) is applied to the diffraction data. This process involves fitting a calculated
diffraction pattern based on a structural model (crystal system, space group, atomic
positions) to the experimental data, allowing for the precise calculation of lattice
parameters.

Computational Modeling

First-principles calculations based on Density Functional Theory (DFT) are frequently used to
model the crystal structure of RuO2 and predict its properties.[14][15]

Methodology:

o Model Construction: A theoretical model of the RuO2 unit cell is constructed based on the
known rutile structure (Space Group P42/mnm).
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e Structural Optimization: The calculation optimizes the structural parameters, including lattice
constants and atomic positions, by minimizing the total energy of the system.[10]

e Property Calculation: Once the optimized structure is obtained, various physical and
electronic properties can be calculated. The theoretically obtained lattice parameters are
often in close agreement with experimental values.[5][10]

Workflow Visualization

The logical flow from material synthesis to the final determination of its crystallographic data is
illustrated below.
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Caption: Workflow for determining the crystal structure of RuO-.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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